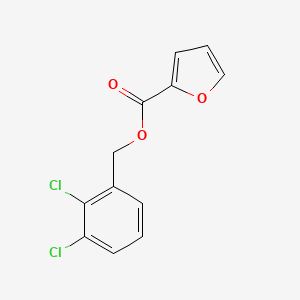
2,3-dichlorobenzyl 2-furoate
Übersicht
Beschreibung
2,3-dichlorobenzyl 2-furoate (DCBF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCBF is a synthetic organic compound that belongs to the family of benzyl esters. It has a molecular formula of C14H9Cl2O2 and a molecular weight of 295.13 g/mol. DCBF is a white to pale yellow crystalline powder that is highly soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 2,3-dichlorobenzyl 2-furoate is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms and insects, leading to their death. This compound has also been found to inhibit the growth of various microorganisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have no significant adverse effects on human health or the environment. However, further studies are required to understand the long-term effects of this compound exposure.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dichlorobenzyl 2-furoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a wide range of applications and can be used in various fields such as medicine, agriculture, and biotechnology. However, this compound has some limitations, such as its low solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2,3-dichlorobenzyl 2-furoate in scientific research. One potential application is in the development of new drugs for the treatment of bacterial and fungal infections. This compound has shown promising results in inhibiting the growth of various microorganisms and could be used as a lead compound for the development of new drugs. Another potential application is in the field of agriculture, where this compound could be used as an insecticide to control various insect pests. Further studies are required to understand the full potential of this compound and its applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its insecticidal properties and has shown promising results against various insect pests. Further studies are required to understand the full potential of this compound and its applications in various fields.
Wissenschaftliche Forschungsanwendungen
2,3-dichlorobenzyl 2-furoate has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its insecticidal properties and has shown promising results against various insect pests.
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-4-1-3-8(11(9)14)7-17-12(15)10-5-2-6-16-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJISSPFUXIMEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)
![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperidine hydrochloride](/img/structure/B4405074.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)
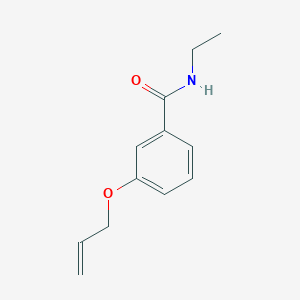
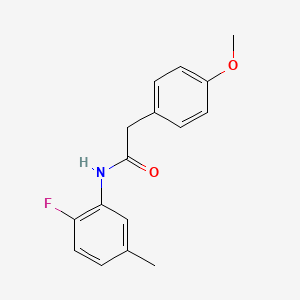

![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)
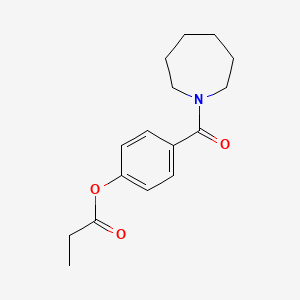
![1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
![ethyl 4-{4-[(ethylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4405146.png)
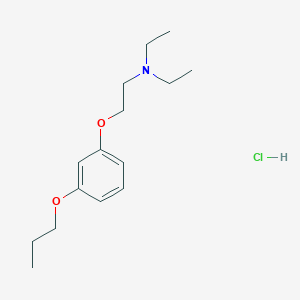
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4405155.png)
![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405158.png)